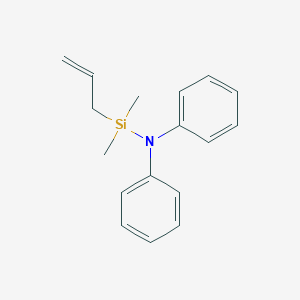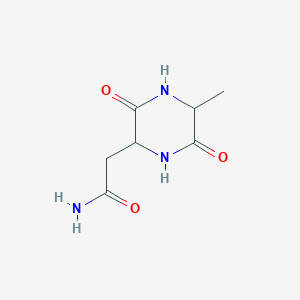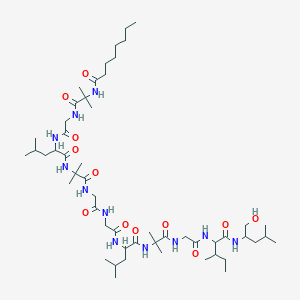![molecular formula C17H18ClN3O B237603 N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide, commonly known as 3-Cl-PABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves its ability to modulate various signaling pathways in cells. In cancer cells, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation research has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to have low toxicity in animal studies. However, one limitation of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide. One potential direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on epigenetic modifications and cellular metabolism. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide could help to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 3-chloro-2-(1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, research in neurodegenerative diseases has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can protect neurons from oxidative stress and prevent the onset of neurodegeneration.
properties
Product Name |
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-4-8-15(16(14)21-10-2-1-3-11-21)20-17(22)13-6-5-9-19-12-13/h4-9,12H,1-3,10-11H2,(H,20,22) |
InChI Key |
ICSUTLFODSZNTO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)